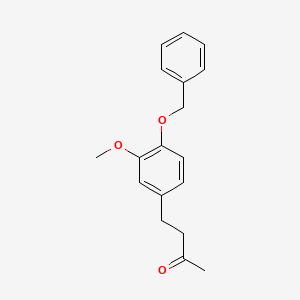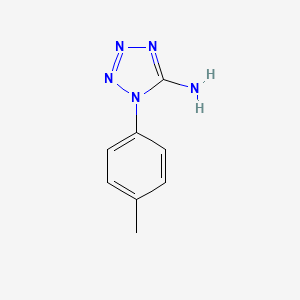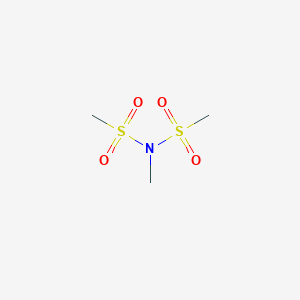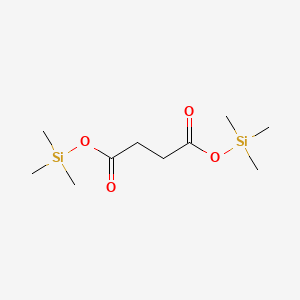
Bis(trimethylsilyl) succinate
描述
Bis(trimethylsilyl) succinate is an organosilicon compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.
准备方法
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl) succinate can be synthesized through the esterification of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Succinic acid+2(Trimethylsilyl chloride)→Bis(trimethylsilyl) succinate+2(Hydrochloric acid)
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(trimethylsilyl) succinate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively stable, the succinate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze this compound.
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for reactions involving the succinate moiety.
Major Products Formed
Hydrolysis: Succinic acid and trimethylsilanol.
Substitution: Various substituted succinates depending on the nucleophile used.
Oxidation: Oxidized derivatives of succinic acid.
Reduction: Reduced forms of succinic acid derivatives.
科学研究应用
Bis(trimethylsilyl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of carboxyl groups and in the preparation of volatile derivatives for gas chromatography.
Biology: The compound can be used in the derivatization of biological samples to improve their volatility and stability for analytical techniques such as mass spectrometry.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and in the modification of drug molecules to enhance their properties.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which bis(trimethylsilyl) succinate exerts its effects is primarily through the trimethylsilyl groups. These groups increase the volatility and stability of the compound, making it more amenable to analytical techniques such as gas chromatography. The trimethylsilyl groups can also act as protecting groups, preventing unwanted reactions at the carboxyl sites during synthetic procedures.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar volatility and stability properties.
Trimethylsilyl chloride: Used in the synthesis of bis(trimethylsilyl) succinate and other trimethylsilyl derivatives.
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Uniqueness
This compound is unique in its ability to protect both carboxyl groups of succinic acid simultaneously, making it particularly useful in synthetic applications where selective protection is required. Its stability and volatility also make it an excellent choice for analytical applications, especially in gas chromatography.
属性
IUPAC Name |
bis(trimethylsilyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDZINXVRFXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334520 | |
| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40309-57-7 | |
| Record name | Bis(trimethylsilyl) succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40309-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, bis(trimethylsilyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)
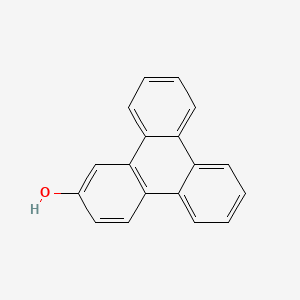
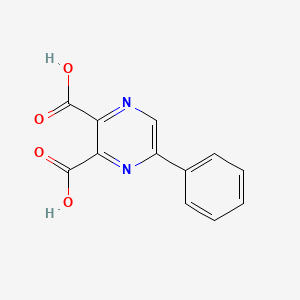
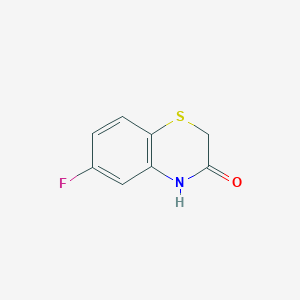
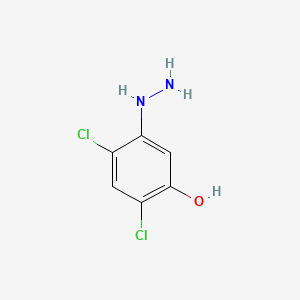
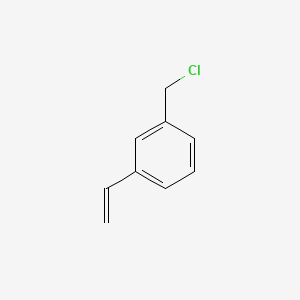
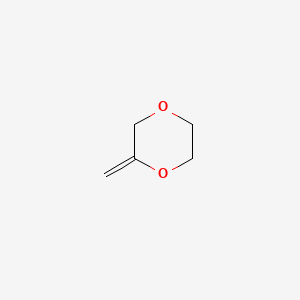

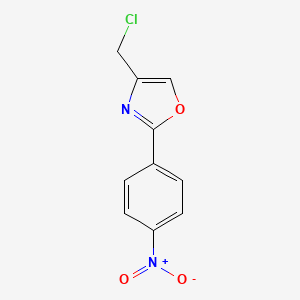
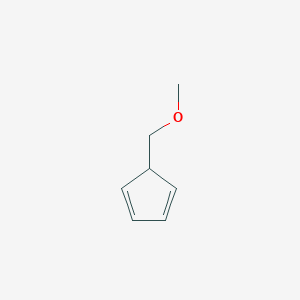
![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)
